molecular formula C16H19ClN2O2S2 B2744407 3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide CAS No. 734546-72-6

3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide

Cat. No. B2744407
CAS RN: 734546-72-6
M. Wt: 370.91
InChI Key: WJQTYYMUKRRTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound . Computational methods can also be used to predict the structure and properties of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

Photolytic Decomposition and Environmental Implications

Sulfonamides, such as sulfamethoxazole, undergo photolytic decomposition in acidic aqueous solutions, leading to multiple photoproducts. This process is crucial for understanding the environmental fate and degradation mechanisms of sulfonamide antibiotics in water bodies. The study by Zhou and Moore (1994) identified major photoproducts and postulated pathways for their formation, highlighting the photolability of sulfonamides and their potential environmental impacts (Zhou & Moore, 1994).

Herbicide Selectivity and Plant Metabolism

Research on chlorsulfuron, a sulfonamide herbicide, reveals its selectivity mechanism for cereals, based on the plants' ability to metabolize the herbicide into inactive products. This metabolic pathway is critical for developing selective herbicides that are safe for crops while effectively controlling weeds. Sweetser, Schow, and Hutchison's (1982) work underscores the importance of understanding herbicide metabolism in plants for agricultural applications (Sweetser, Schow, & Hutchison, 1982).

Carbonic Anhydrase Inhibition for Medical Applications

Sulfonamides incorporating triazine moieties have been explored as inhibitors of carbonic anhydrase isozymes, relevant in treating conditions like glaucoma and cancer. Garaj et al. (2005) and Supuran et al. (2004) provide insights into the synthesis and biological evaluation of these compounds, demonstrating their potential in developing novel therapeutic agents (Garaj et al., 2005); (Supuran et al., 2004).

Antimicrobial and Antifungal Properties

The synthesis and characterization of N-substituted sulfanilamide derivatives have expanded the understanding of sulfonamides' antimicrobial properties. Lahtinen et al. (2014) conducted thermal, antimicrobial, and structural studies on sulfanilamide derivatives, contributing to the search for new antimicrobial agents (Lahtinen et al., 2014).

Molecular and Structural Analysis

Investigations into the molecular and structural aspects of sulfonamides, such as those by Rublova et al. (2017), have facilitated the development of compounds with specific chemical and physical properties. These studies are foundational for designing drugs with targeted actions and minimal side effects (Rublova et al., 2017).

Mechanism of Action

Biochemical Pathways

The compound likely affects the biochemical pathway of folic acid synthesis in bacteria, given its sulfonamide group . By inhibiting the conversion of PABA to dihydrofolic acid, it prevents the production of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA.

Result of Action

The result of the compound’s action would likely be the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis . This would lead to a decrease in the bacterial population, aiding in the resolution of bacterial infections.

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of the compound . For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. The presence of other substances might lead to drug interactions, potentially affecting the compound’s action.

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity levels, environmental impact, and disposal methods .

properties

IUPAC Name

3-amino-4-(4-chlorophenyl)sulfanyl-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S2/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQTYYMUKRRTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.